molecular formula C11H18N4O2 B13893290 N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine

N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine

Cat. No.: B13893290
M. Wt: 238.29 g/mol
InChI Key: IAALUSSPKJYKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine is an organic compound that features both nitro and amine functional groups

Preparation Methods

The synthesis of 3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine typically involves a multi-step process One common method starts with the nitration of benzene to introduce the nitro groupThe final step involves the addition of the dimethylamino propyl group .

Chemical Reactions Analysis

3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino propyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

3-N-[3-(dimethylamino)propyl]-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C11H18N4O2/c1-14(2)8-4-7-13-10-6-3-5-9(12)11(10)15(16)17/h3,5-6,13H,4,7-8,12H2,1-2H3

InChI Key

IAALUSSPKJYKTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.